molecular formula C24H29N3O B154612 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol CAS No. 561-41-1

4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol

Cat. No.: B154612
CAS No.: 561-41-1
M. Wt: 375.5 g/mol
InChI Key: MAGJOSJRYKEYAZ-UHFFFAOYSA-N
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Description

4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple amino groups attached to a trityl alcohol core, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol typically involves multi-step organic reactions. One common method includes the reaction of trityl chloride with dimethylamine and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process is monitored to ensure consistent quality and yield. Advanced purification methods, including distillation and crystallization, are employed to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding trityl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trityl ketones, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is employed in biochemical assays and as a labeling agent in molecular biology experiments.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Trityl Alcohol: A simpler analog with fewer amino groups.

    4,4’-Bis(dimethylamino)trityl Chloride: A related compound with a chloride group instead of an alcohol group.

    4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl Chloride: Similar structure but with a chloride group.

Uniqueness

4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol stands out due to its multiple amino groups, which enhance its reactivity and versatility in various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

bis[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-25-21-12-6-18(7-13-21)24(28,19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17,25,28H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGJOSJRYKEYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204642
Record name 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-41-1
Record name α,α-Bis[4-(dimethylamino)phenyl]-4-(methylamino)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-bis(dimethylamino)-4''-(methylamino)trityl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.381
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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